1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with cyclohexanone in the presence of an acid catalyst to yield the desired indazole derivative. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine and has similar structural features, including a fluorophenyl group.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family, which also contains a fluorophenyl group.
The uniqueness of this compound lies in its indazole core structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-1-2-5-12(10)16-11-6-3-7-13(17)9(11)8-15-16/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQJNEKCQKEGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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